molecular formula C12H14O B14287224 2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran CAS No. 125214-15-5

2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran

Katalognummer: B14287224
CAS-Nummer: 125214-15-5
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: HPQFAVKITLTNLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by its unique structure, which includes a benzopyran ring system with an ethenyl and a methyl group attached.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methyl-3-buten-2-ol with salicylaldehyde in the presence of an acid catalyst can yield the desired benzopyran compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted benzopyrans.

    Substitution: Formation of halogenated or aminated benzopyrans.

Wissenschaftliche Forschungsanwendungen

2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Similar structure but with different substituents.

    2H-1-Benzopyran-2-one, 7-methoxy-: Contains a methoxy group and a different ring structure.

    1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro 2H-1-benzopyran-2,2-: A spiro compound with distinct functional groups.

Uniqueness

2-Ethenyl-2-methyl-3,4-dihydro-2H-1-benzopyran is unique due to its specific ethenyl and methyl substituents, which confer distinct chemical and biological properties compared to other benzopyran derivatives.

Eigenschaften

CAS-Nummer

125214-15-5

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

2-ethenyl-2-methyl-3,4-dihydrochromene

InChI

InChI=1S/C12H14O/c1-3-12(2)9-8-10-6-4-5-7-11(10)13-12/h3-7H,1,8-9H2,2H3

InChI-Schlüssel

HPQFAVKITLTNLO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2=CC=CC=C2O1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.